

# Cresomycin: A Technical Guide to a Novel Ribosome-Targeting Antibiotic Overcoming Multidrug Resistance

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## Abstract

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the development of novel therapeutics capable of circumventing established resistance mechanisms. **Cresomycin**, a fully synthetic bridged macrobicyclic oxepanoprolinamide antibiotic, has emerged as a promising candidate with potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[1][2][3] Developed by researchers at Harvard University, **Cresomycin** is rationally designed to be "pre-organized" for enhanced binding to the bacterial ribosome, its primary molecular target.[1][4] This pre-configuration allows it to overcome common resistance mechanisms, such as ribosomal RNA methylation, that render many existing antibiotics ineffective.[5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical development of **Cresomycin**, including detailed experimental protocols and quantitative efficacy data.

## Introduction

The relentless evolution of antibiotic resistance in pathogenic bacteria is a critical global health crisis, projected to cause 10 million deaths annually by 2050 if left unaddressed.[5] Many clinically important antibiotics, including lincosamides, macrolides, and streptogramins, function

by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.[7] However, bacteria have developed sophisticated resistance mechanisms, most notably the enzymatic methylation of ribosomal RNA (rRNA) by erythromycin-resistance rRNA methylase (Erm) and chloramphenicol-florfenicol resistance (Cfr) methyltransferase.[5][6] These modifications sterically hinder antibiotic binding, leading to high-level resistance.

**Cresomycin** was developed as a direct response to this challenge.[1][2] It belongs to a class of synthetic antibiotics inspired by the lincosamide clindamycin and the more recent synthetic analogue, iboxamycin.[4][8] Through a sophisticated "component-based synthesis" approach, the Myers research group at Harvard University engineered **Cresomycin** with a rigidified, pre-organized conformation that mirrors its ribosome-bound state.[1][4] This structural innovation results in a stronger and more stable interaction with the ribosome, enabling it to effectively inhibit protein synthesis even in the presence of resistance-conferring modifications.[5][6]

## Mechanism of Action: Pre-organized for Ribosomal Binding

**Cresomycin**'s primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] Unlike many other antibiotics that adopt their binding conformation upon interaction with the ribosome, **Cresomycin** is synthesized in a conformation that is already optimized for this interaction.[4] This "pre-organization" is achieved through the introduction of a 10-membered ring that rigidifies the molecule's structure.[9]

This enhanced binding affinity allows **Cresomycin** to overcome the two major forms of ribosome-mediated resistance:

- Erm-mediated resistance: Erm methyltransferases add a methyl group to adenine A2058 in the 23S rRNA, a key binding site for many antibiotics. This modification creates steric hindrance that prevents these antibiotics from binding effectively. **Cresomycin**'s rigid structure allows it to accommodate this modification and maintain its binding affinity.[5][10]
- Cfr-mediated resistance: The Cfr methyltransferase modifies adenine A2503 in the 23S rRNA. This modification also confers broad-spectrum resistance to several classes of antibiotics. **Cresomycin**'s unique binding mode allows it to overcome the challenge posed by this modification as well.[5][6]

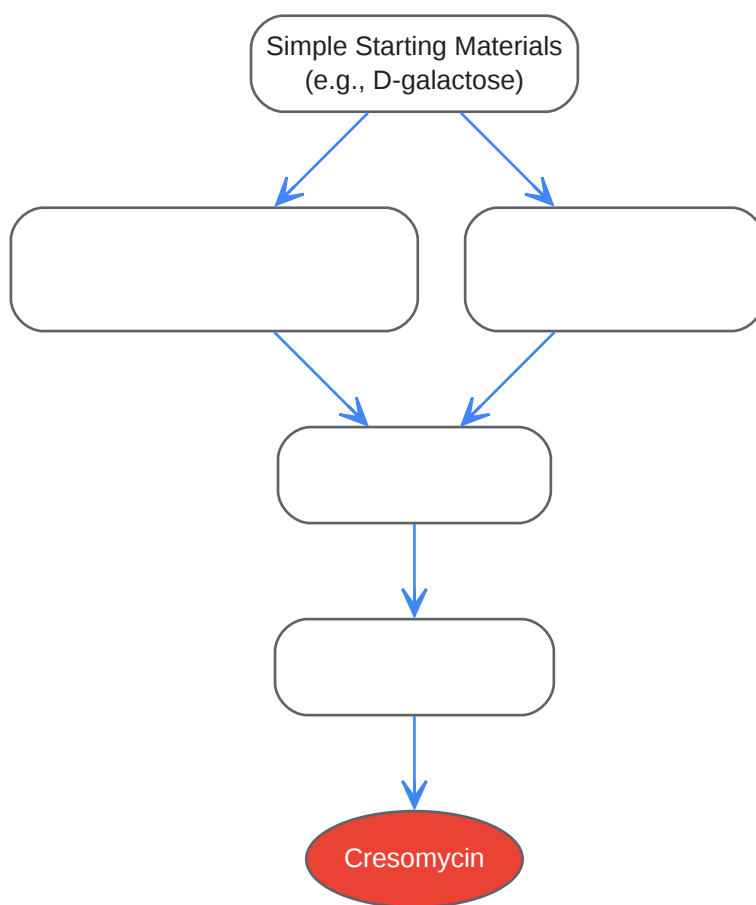
The following diagram illustrates the mechanism of action of **Cresomycin** in overcoming ribosomal resistance.

Caption: Mechanism of **Cresomycin** action and resistance circumvention.

## Chemical Synthesis

**Cresomycin** is a fully synthetic molecule, a key advantage that allows for greater structural modification compared to semi-synthetic antibiotics.[4] The synthesis is complex, involving a "component-based" strategy where large, intricate molecular fragments are synthesized separately and then brought together in the final stages.[1] A scalable synthesis of the northern macrobicyclic thiolincosamine fragment of **Cresomycin** has been reported, highlighting a key diastereoselective addition of a putative allenylzinc nucleophile to a common Ellman sulfinimine intermediate.[11] The synthesis starts from D-galactose and involves numerous chemical modifications to achieve the final, rigidified structure of **Cresomycin**.

The following diagram provides a high-level overview of the component-based synthesis workflow.



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Caption: High-level workflow of **Cresomycin**'s component-based synthesis.

## In Vitro Efficacy

**Cresomycin** has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including strains with well-characterized resistance mechanisms. [\[5\]](#)[\[10\]](#)

## Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC90 values of **Cresomycin** (CRM) compared to its precursor, iboxamycin (IBX), against various bacterial isolates.

Table 1: In Vitro Activity of **Cresomycin** against Gram-Positive Bacteria

Bacterial Species	Resistance Mechanism	CRM MIC90 (µg/mL)	IBX MIC90 (µg/mL)
Staphylococcus aureus	Cfr-expressing	2	8
Streptococcus spp.	-	0.06	0.25
Enterococcus spp.	-	0.25	2
Clostridioides difficile	-	0.125	16
Ocular MRSA isolates	erm-harboring	0.5	2

Data compiled from multiple sources.[\[5\]](#)[\[10\]](#)

Table 2: In Vitro Activity of **Cresomycin** against Gram-Negative Bacteria

Bacterial Species	Resistance Mechanism	CRM MIC90 (µg/mL)	IBX MIC90 (µg/mL)
Escherichia coli	Carbapenem-resistant	2	16
Klebsiella pneumoniae	Carbapenem-resistant	8	32
Acinetobacter baumannii	Carbapenem-resistant	8	32
Neisseria gonorrhoeae	-	0.125	0.5

Data compiled from a referenced source.[\[5\]](#)

## Cytotoxicity

In vitro safety experiments have indicated that **Cresomycin** exhibits low cytotoxicity against human cell lines.[\[9\]](#)

## In Vivo Efficacy

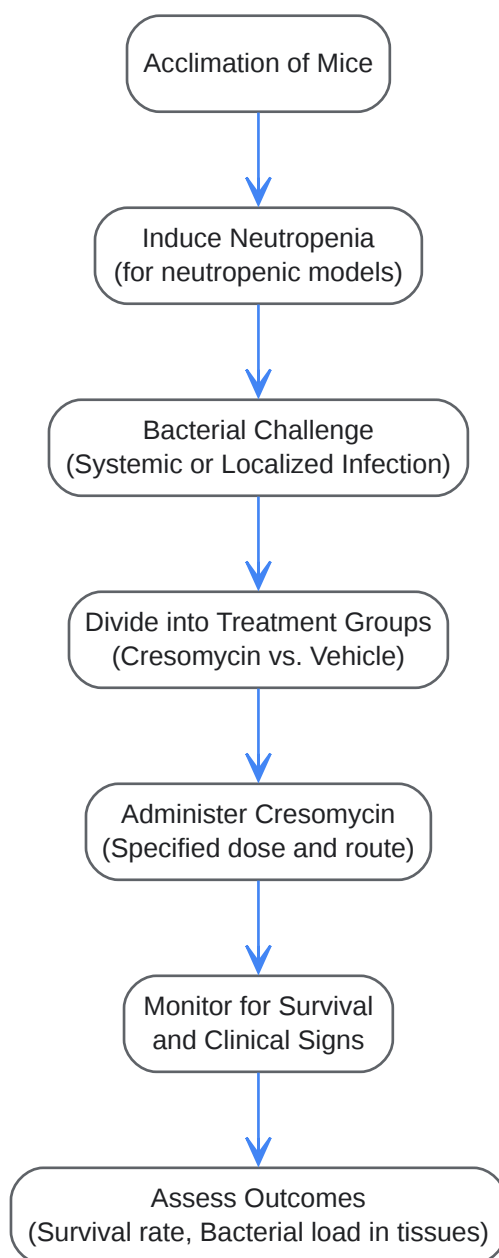
**Cresomycin** has shown significant efficacy in murine models of bacterial infection, demonstrating its potential for in vivo applications.[\[5\]](#)[\[12\]](#)

Table 3: Summary of In Vivo Efficacy Studies of **Cresomycin** in Mouse Models

Infection Model	Bacterial Strain	Treatment	Outcome
Systemic Infection (Sepsis)	<i>S. aureus</i> (Cfr-expressing)	25 mg/kg s.c., q.i.d. for 1 day	100% survival (10/10 mice) vs. 10% survival in vehicle group
Neutropenic Thigh Infection	<i>S. aureus</i> (Cfr-expressing)	Intraperitoneal administration	-4.6 log <sub>10</sub> CFU reduction vs. untreated
Neutropenic Thigh Infection	<i>S. aureus</i> (ermA-expressing)	Intraperitoneal administration	-2.2 log <sub>10</sub> CFU reduction vs. untreated
Neutropenic Thigh Infection	<i>E. coli</i> (Carbapenem-resistant)	Intraperitoneal administration	-2.6 log <sub>10</sub> CFU reduction vs. untreated
Neutropenic Thigh Infection	<i>P. aeruginosa</i> (Carbapenem-resistant)	Intraperitoneal administration	-2.7 log <sub>10</sub> CFU reduction vs. untreated

Data compiled from multiple sources.[\[5\]](#)[\[12\]](#)

The following diagram illustrates the general workflow of the in vivo efficacy studies.



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Caption: General workflow for in vivo efficacy testing of **Cresomycin**.

## Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and development of **Cresomycin**.

### Minimum Inhibitory Concentration (MIC) Assay

- Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
- Protocol Overview:
  - A two-fold serial dilution of **Cresomycin** is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
  - Each well is inoculated with a standardized bacterial suspension (approximately  $5 \times 10^5$  CFU/mL).
  - The plates are incubated at 37°C for 18-24 hours.
  - The MIC is determined as the lowest concentration of **Cresomycin** at which no visible bacterial growth is observed.

## Ribosome Binding Assay

- Principle: A competitive binding assay is used to determine the affinity of **Cresomycin** for the bacterial ribosome. This often involves the displacement of a radiolabeled antibiotic that is known to bind to the same site.
- Protocol Overview:
  - Bacterial 70S ribosomes are isolated and purified.
  - A constant concentration of a radiolabeled ligand (e.g., [3H]-erythromycin) is incubated with the ribosomes.
  - Increasing concentrations of unlabeled **Cresomycin** are added to compete for binding to the ribosome.
  - The amount of bound radiolabeled ligand is measured after separation of ribosome-ligand complexes from the unbound ligand (e.g., by filtration).
  - The IC<sub>50</sub> (the concentration of **Cresomycin** that displaces 50% of the radiolabeled ligand) is calculated to determine the binding affinity.



## Murine Sepsis Model

- Principle: This model evaluates the efficacy of an antibiotic in treating a systemic bacterial infection that mimics human sepsis.
- Protocol Overview:
  - Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., methicillin-resistant *S. aureus*).
  - At a specified time post-infection, treatment is initiated with **Cresomycin** or a vehicle control, administered via a clinically relevant route (e.g., subcutaneous injection).
  - Mice are monitored for a defined period (e.g., 7 days) for survival and clinical signs of illness.
  - Survival curves are generated and statistically analyzed to determine the efficacy of the treatment.

## Murine Neutropenic Thigh Infection Model

- Principle: This localized infection model is used to assess the bactericidal or bacteriostatic activity of an antibiotic in vivo, particularly in immunocompromised hosts.
- Protocol Overview:
  - Mice are rendered neutropenic by treatment with cyclophosphamide.[\[13\]](#)[\[14\]](#)[\[15\]](#)
  - A standardized inoculum of the test bacterium is injected into the thigh muscle.[\[13\]](#)[\[14\]](#)[\[15\]](#)
  - Treatment with **Cresomycin** or a vehicle control is initiated at a set time after infection.[\[13\]](#)[\[14\]](#)[\[15\]](#)
  - After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[\[13\]](#)[\[14\]](#)[\[15\]](#)
  - The number of viable bacteria (colony-forming units, CFUs) in the thigh homogenate is determined by plating serial dilutions on appropriate agar media.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- The reduction in bacterial load in the treated group is compared to the control group to determine the in vivo antimicrobial activity.[13][14][15]

## Future Directions

**Cresomycin** represents a significant advancement in the fight against antimicrobial resistance. Its novel, pre-organized structure and potent activity against a wide range of MDR pathogens make it a promising candidate for further development.[1][2] The Myers research group has received a \$1.2 million grant from CARB-X to advance **Cresomycin** and other related compounds through preclinical profiling, including studies on oral bioavailability, toxicology, and stability.[1][8] While it is not yet known if **Cresomycin** will be safe and effective in humans, the preclinical data generated to date are highly encouraging and pave the way for future clinical investigation.[1][8]

## Conclusion

**Cresomycin** is a testament to the power of rational, structure-based drug design in overcoming the challenges of antimicrobial resistance. Its unique mechanism of action, centered on a pre-organized molecular architecture for enhanced ribosomal binding, allows it to effectively inhibit a broad spectrum of clinically important bacterial pathogens, including those resistant to current therapies. The comprehensive in vitro and in vivo data presented in this technical guide underscore the potential of **Cresomycin** as a next-generation antibiotic. Continued research and development are crucial to translate this promising preclinical candidate into a clinically effective therapeutic to combat the growing threat of multidrug-resistant infections.

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